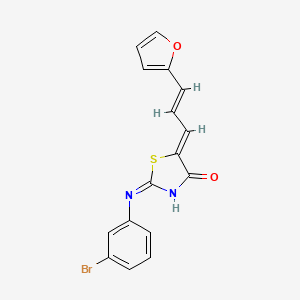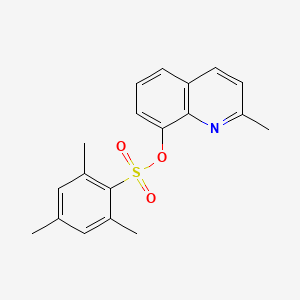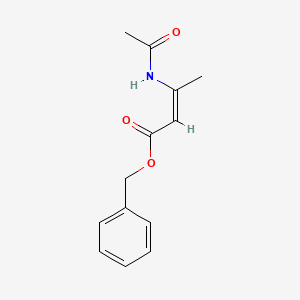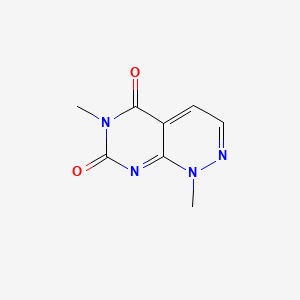
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Acylation: The amine is acylated with chloroacetic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of 2-(2,6-Dichlorophenyl)acetic acid.
Reduction: Formation of 2-(2,6-Dichlorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted phenylacetic acids.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetic acid
- 2-(2,6-Dichlorophenyl)-2-aminoacetic acid
- 2-(2,6-Dichlorophenyl)-2-(ethylamino)acetic acid
Comparison
Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid may exhibit unique properties such as:
- Higher Potency : Due to the presence of the methylamino group.
- Different Solubility : Influenced by the specific functional groups attached to the phenyl ring.
- Distinct Biological Activity : Resulting from its specific molecular interactions.
Propriétés
Formule moléculaire |
C9H9Cl2NO2 |
|---|---|
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14) |
Clé InChI |
XTGACMQDOADNHH-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125621.png)


)amin e](/img/structure/B12125645.png)



![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)

![N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12125706.png)
